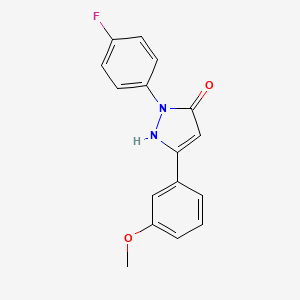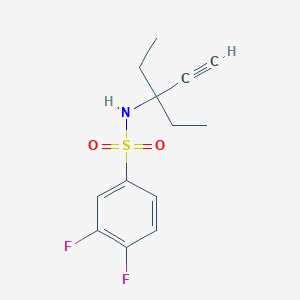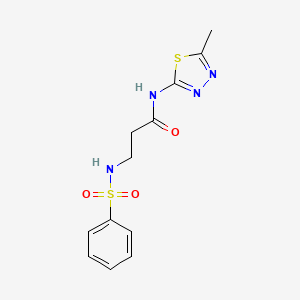
1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
Overview
Description
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a methoxyphenyl group at position 3, with a hydroxyl group at position 5 of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone, resulting in the formation of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-one. Common oxidizing agents used in this reaction include potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by a hydrogen atom. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group at position 3 can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium hydride can result in the replacement of the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields a ketone, while reduction of the fluorophenyl group results in the corresponding phenyl derivative.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.
Materials Science: The compound’s unique electronic properties, due to the presence of fluorine and methoxy groups, make it of interest in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol: This compound has a chlorine atom instead of a fluorine atom at position 4. The presence of chlorine may alter the compound’s reactivity and biological activity.
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)-1H-pyrazol-5-ol: In this compound, the methoxy group is replaced by a hydroxyl group. This substitution can affect the compound’s solubility and interaction with biological targets.
1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-one: This compound has a ketone group at position 5 instead of a hydroxyl group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-14-4-2-3-11(9-14)15-10-16(20)19(18-15)13-7-5-12(17)6-8-13/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWRXCLSAICZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4789344.png)

![ETHYL 2-({5-[4-(CYCLOPENTYLOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4789379.png)
![N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~,5-DIMETHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4789381.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4789387.png)
![2-{[(4-phenyl-1H-imidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B4789392.png)
![N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4789403.png)
![tert-butyl 4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4789408.png)
![3-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B4789415.png)
![2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B4789416.png)
![(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4789423.png)

![(4-BENZYLPIPERIDINO)[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4789446.png)
![(5E)-1-(3-METHYLPHENYL)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4789459.png)
